Cas no 2159869-07-3 (2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde)

2,2-Dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde is a specialized cyclopropane derivative featuring a reactive aldehyde functional group and a methylidene side chain. This compound is of interest in synthetic organic chemistry due to its structural complexity, which enables its use as a versatile intermediate in the synthesis of fine chemicals, fragrances, and biologically active molecules. The cyclopropane ring imparts steric constraints that can influence reactivity and selectivity in subsequent transformations. The aldehyde group offers a handle for further functionalization, including condensation, reduction, or nucleophilic addition reactions. Its unique structure may also be explored in materials science for designing tailored polymers or ligands in coordination chemistry. Handling requires standard precautions for aldehydes and unsaturated compounds.
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde structure
2159869-07-3 structure
Product name:2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
CAS No:2159869-07-3
MF:C11H18O
MW:166.260023593903
CID:6301392
PubChem ID:165779688

2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
    • 2159869-07-3
    • EN300-1622872
    • Inchi: 1S/C11H18O/c1-5-9(2)6-11(8-12)7-10(11,3)4/h8H,2,5-7H2,1,3-4H3
    • InChI Key: GOLVSSGHSZJNLK-UHFFFAOYSA-N
    • SMILES: O=CC1(CC(=C)CC)CC1(C)C

Computed Properties

  • Exact Mass: 166.135765193g/mol
  • Monoisotopic Mass: 166.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3

2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1622872-10.0g
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
10g
$6697.0 2023-06-04
Enamine
EN300-1622872-0.1g
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
0.1g
$1371.0 2023-06-04
Enamine
EN300-1622872-0.5g
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
0.5g
$1495.0 2023-06-04
Enamine
EN300-1622872-5.0g
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
5g
$4517.0 2023-06-04
Enamine
EN300-1622872-500mg
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
500mg
$1221.0 2023-09-22
Enamine
EN300-1622872-50mg
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
50mg
$1068.0 2023-09-22
Enamine
EN300-1622872-100mg
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
100mg
$1119.0 2023-09-22
Enamine
EN300-1622872-2.5g
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
2.5g
$3051.0 2023-06-04
Enamine
EN300-1622872-1.0g
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
1g
$1557.0 2023-06-04
Enamine
EN300-1622872-0.05g
2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde
2159869-07-3
0.05g
$1308.0 2023-06-04

Additional information on 2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde

Introduction to 2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde (CAS No. 2159869-07-3)

2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde (CAS No. 2159869-07-3) is a complex organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of cyclopropanes, which are known for their high reactivity and ability to participate in a wide range of chemical transformations.

The molecular structure of 2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde is characterized by a cyclopropane ring substituted with two methyl groups and a 2-methylidenebutyl group attached to the carbonyl carbon. The presence of the cyclopropane ring imparts unique electronic and steric effects that influence the compound's reactivity and stability. The aldehyde functional group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Recent studies have explored the synthetic routes to produce 2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde. One notable method involves the intramolecular carbonyl ylide formation followed by a [3+2] cycloaddition reaction. This approach has been shown to be highly efficient and selective, yielding the desired product with excellent yields and stereoselectivity. The use of transition metal catalysts, such as palladium and ruthenium complexes, has also been reported to enhance the efficiency of these reactions.

In the context of pharmaceutical research, 2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde has shown promise as a building block for the synthesis of bioactive molecules. Its structural features make it suitable for the development of drugs targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in cancer progression and neurodegenerative diseases. Preliminary studies have indicated that these derivatives exhibit potent inhibitory activity against key targets, such as protein kinases and proteases.

Beyond pharmaceutical applications, 2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde has also found use in materials science. The unique electronic properties of the cyclopropane ring make it an attractive candidate for the design of novel materials with enhanced optical and electronic properties. Research in this area has focused on incorporating this compound into polymers and other macromolecular structures to create materials with tailored functionalities. These materials have potential applications in areas such as optoelectronics, sensors, and catalysis.

The environmental impact of compounds like 2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde is another important consideration. Studies have shown that proper handling and disposal practices can minimize any potential environmental risks associated with its use. Additionally, efforts are being made to develop more sustainable synthetic methods that reduce waste and energy consumption during production.

In conclusion, 2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde (CAS No. 2159869-07-3) is a versatile organic compound with a wide range of applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it an important molecule for ongoing research and development efforts. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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